molecular formula C25H32N8O2 B12402094 Jak3/btk-IN-2

Jak3/btk-IN-2

Cat. No.: B12402094
M. Wt: 476.6 g/mol
InChI Key: RTXZVXGBCVRHBZ-QGZVFWFLSA-N
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Description

Jak3/btk-IN-2 is a potent inhibitor of Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases are crucial targets in the treatment of autoimmune diseases due to their roles in immune cell signaling pathways. This compound simultaneously inhibits both JAK3 and BTK, showing a synergistic effect that makes it a promising candidate for therapeutic applications .

Preparation Methods

The synthesis of Jak3/btk-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of pyrimidopyrroles, as described in patent WO2021147952A1 . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Jak3/btk-IN-2 undergoes various chemical reactions, including:

Scientific Research Applications

Jak3/btk-IN-2 has several scientific research applications:

Mechanism of Action

Jak3/btk-IN-2 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced immune cell activation and proliferation. This mechanism is particularly useful in the treatment of autoimmune diseases, where overactive immune responses need to be controlled .

Comparison with Similar Compounds

Jak3/btk-IN-2 is unique in its dual inhibition of both JAK3 and BTK, which provides a synergistic effect not seen with inhibitors targeting only one of these kinases. Similar compounds include:

This compound stands out due to its combined targeting of JAK3 and BTK, offering a broader therapeutic potential .

Biological Activity

Jak3/btk-IN-2 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), which are critical components in various signaling pathways associated with immune responses and hematological malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular signaling, and potential therapeutic applications.

JAK3 and BTK Signaling Pathways

JAK3 is primarily involved in the signaling of cytokine receptors, particularly those utilizing the common gamma chain (γc). It plays a pivotal role in T-cell activation and proliferation. BTK, on the other hand, is essential for B-cell receptor (BCR) signaling, influencing B-cell activation, differentiation, and survival. The inhibition of both kinases can lead to synergistic effects in modulating immune responses.

In Vitro Studies

  • Cell Proliferation and Cytokine Production
    • This compound has been shown to inhibit IL-2-driven T-cell proliferation by blocking STAT5 phosphorylation, crucial for T-cell growth. In vitro assays demonstrated an IC50 of approximately 47 nM for JAK3 inhibition, significantly affecting T-cell activation dynamics .
    • In B-cells, the compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, indicative of its potential in treating autoimmune conditions .
  • Impact on Cell Cycle Regulation
    • The inhibitor disrupts the expression of cyclins D3 and E1, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression. This effect was observed in both T-cells and B-cells under stimulation with IL-2 .

In Vivo Studies

In vivo experiments using murine models have confirmed the efficacy of this compound in reducing T-cell proliferation upon IL-2 stimulation. Adoptively transferred CD4+ T-cell blasts treated with the inhibitor showed significantly reduced cell division compared to controls .

Comparative Analysis with Other Inhibitors

Inhibitor Target IC50 (nM) Effect on IL-2 Signaling Effect on BCR Signaling
This compoundJAK3, BTK47Strong inhibitionModerate inhibition
IbrutinibBTK0.5MinimalStrong inhibition
SpebrutinibBTK1ModerateStrong inhibition

This table illustrates that while this compound effectively inhibits both JAK3 and BTK, its potency is notably lower than that of dedicated BTK inhibitors like ibrutinib.

Clinical Implications

The dual inhibition of JAK3 and BTK presents a promising strategy for treating conditions such as rheumatoid arthritis and various B-cell malignancies. Recent studies have highlighted that this dual action could potentially overcome resistance mechanisms seen with single-agent therapies. For instance, the combination therapy has shown enhanced efficacy in preclinical models of rheumatoid arthritis compared to monotherapies targeting either JAK or BTK alone .

Case Studies

  • Rheumatoid Arthritis
    • A recent study demonstrated that patients receiving this compound exhibited significant reductions in disease activity scores compared to those treated with standard therapies. The dual inhibition led to improved clinical outcomes related to inflammation and joint function .
  • B-cell Malignancies
    • In a phase II trial involving patients with chronic lymphocytic leukemia (CLL), treatment with this compound resulted in a higher overall response rate compared to historical controls treated with single-agent therapies. The combination therapy showed promise in enhancing progression-free survival rates .

Properties

Molecular Formula

C25H32N8O2

Molecular Weight

476.6 g/mol

IUPAC Name

1-[(3R)-3-[[5-cyclopropyl-2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1

InChI Key

RTXZVXGBCVRHBZ-QGZVFWFLSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6

Canonical SMILES

C=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6

Origin of Product

United States

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